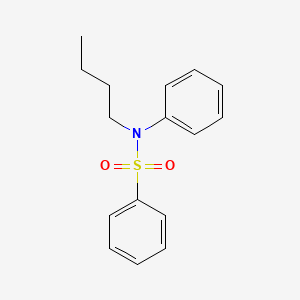

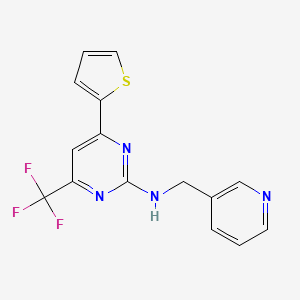

N-丁基-N-苯基苯磺酰胺

描述

Synthesis Analysis

NBBS synthesis involves the sulfonation of benzene derivatives followed by reactions with butylamine and phenylamine. Research by Zanoni and Stradiotto (1991) demonstrates the cathodic cleavage of nitrobenzenesulfonyl groups from aliphatic amines, highlighting a method for modifying benzenesulfonamide derivatives under specific conditions (Zanoni & Stradiotto, 1991).

Molecular Structure Analysis

Studies on the molecular structure of NBBS reveal significant insights into its chemical nature. Govindarasu, Kavitha, and Sundaraganesan (2014) utilized density functional theory (DFT) to analyze the structural and spectral characteristics of N-phenylbenzenesulfonamide, a related compound, providing a basis for understanding NBBS's molecular behavior (Govindarasu, Kavitha, & Sundaraganesan, 2014).

Chemical Reactions and Properties

NBBS's chemical reactions often involve electrophilic substitution and cleavage of the S-N bond under reductive conditions. The study by Zanoni and Stradiotto (1991) provides insights into the electrochemical behaviors of benzenesulfonyl derivatives, illustrating the compound's reactivity under various conditions (Zanoni & Stradiotto, 1991).

Physical Properties Analysis

The physical properties of NBBS, such as its solubility, melting point, and stability, are crucial for its application in industrial processes. Unfortunately, specific studies directly addressing these properties of NBBS were not found in the current research literature.

Chemical Properties Analysis

The chemical properties of NBBS, including its reactivity with other substances and stability under various conditions, are essential for understanding its behavior in environmental and biological systems. Studies like those by Waidyanatha et al. (2019) on the disposition and metabolism of NBBS in rats and mice provide valuable data on its biotransformation and potential environmental persistence (Waidyanatha et al., 2019).

科学研究应用

电化学还原

Zanoni 和 Stradiotto (1991 年) 的研究探索了正丁胺和 N,N-二正丁胺的苯磺酰衍生物(包括 N-丁基-N-苯基苯磺酰胺)的电化学还原。他们发现这些化合物在 N,N-二甲基甲酰胺中经历两步阴极还原,导致 S-N 键断裂,产率良好。这项研究有助于理解有机溶剂中磺酰胺衍生物的电化学行为 (Zanoni & Stradiotto, 1991)。

苯腈的合成

Anbarasan、Neumann 和 Beller (2011 年) 使用 N-氰基-N-苯基-对甲基苯磺酰胺(一种相关化合物)对芳基和杂芳基溴化物进行亲电氰化。此过程对于合成各种苯腈至关重要,展示了磺酰胺衍生物在有机合成和药物中间体生产中的作用 (Anbarasan, Neumann, & Beller, 2011)。

晶体生长和光谱学

Govindarasu、Kavitha 和 Sundaraganesan (2014 年) 合成了 N-苯基苯磺酰胺(一种与 N-丁基-N-苯基苯磺酰胺密切相关的化合物)的高质量单晶并实现了其生长。他们使用各种光谱方法对这些晶体进行了表征,有助于理解磺酰胺化合物的物理特性 (Govindarasu, Kavitha, & Sundaraganesan, 2014)。

有机反应中的催化

Işci、Caner 等人 (2014 年) 研究了 4-叔丁基苯磺酰胺在酞菁铁 (ii) 中作为取代基的使用。这项研究突出了磺酰胺衍生物在设计有机反应的氧化催化剂(尤其是在烯烃氧化中)方面的潜力 (Işci, Caner, et al., 2014)。

药理学应用

Mun、Jabbar 等人 (2012 年) 研究了 N-苯基苯磺酰胺的芳基磺酰胺类似物作为癌症治疗剂的潜力。他们确定了这些化合物中可以修改以改善其药理特性的结构基序,指出了磺酰胺衍生物在药物开发中的相关性 (Mun, Jabbar, et al., 2012)。

热力学性质和分子研究

Govindarasu、Kavitha 和 Sundaraganesan (2014 年) 对 N-苯基苯磺酰胺的热力学性质和分子表征的研究也突出了其在材料科学中的潜力。他们研究了偶极矩、线性极化率和超极化率等各种特性,有助于理解磺酰胺的分子特性 (Govindarasu, Kavitha, & Sundaraganesan, 2014)。

化学合成和改性

Lahtinen、Kudva 等人 (2014 年) 报告了合成和表征各种磺酰胺衍生物以获得潜在的抗菌活性。这项研究展示了磺酰胺衍生物在化学合成中的多功能性和对其生物活性的探索 (Lahtinen, Kudva, et al., 2014)。

作用机制

Target of Action

N-butyl-N-phenylbenzenesulfonamide is a type of organic compound known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring

Mode of Action

They achieve this by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase .

Biochemical Pathways

As a sulfonamide, it may interfere with the folic acid synthesis pathway in bacteria, leading to their inability to grow and reproduce .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It has been isolated from the plantPrunus africana and has been shown to exhibit antiandrogenic activity .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially affect the action and stability of many chemical compounds .

属性

IUPAC Name |

N-butyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-2-3-14-17(15-10-6-4-7-11-15)20(18,19)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSODSUPDZAICEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4389418.png)

![2-ethoxy-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4389424.png)

![ethyl 1-{2-[ethyl(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-piperidinecarboxylate](/img/structure/B4389430.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4389443.png)

![({1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4389466.png)

![{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4389479.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4389481.png)

![2,2-dimethyl-N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B4389484.png)

![2-{4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B4389497.png)